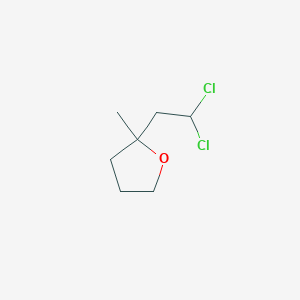
2-(2,2-Dichloroethyl)-2-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloroethyl)-2-methyloxolane is an organic compound with a unique structure that includes both dichloroethyl and methyloxolane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)-2-methyloxolane typically involves the reaction of 2,2-dichloroethanol with a suitable oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxolane ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product that meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichloroethyl)-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxolanes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted oxolanes, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-(2,2-Dichloroethyl)-2-methyloxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloroethyl)-2-methyloxolane involves its interaction with specific molecular targets. The dichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxolane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroethyl methyl ether: Similar in structure but with a methoxy group instead of an oxolane ring.
Bis(chloroethyl) ether: Contains two chloroethyl groups but lacks the oxolane ring.
2,2,2-Trichloroethanol: Contains three chlorine atoms and an alcohol group, differing significantly in structure and properties.
Uniqueness
2-(2,2-Dichloroethyl)-2-methyloxolane is unique due to the presence of both dichloroethyl and oxolane groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
110812-44-7 |
|---|---|
Fórmula molecular |
C7H12Cl2O |
Peso molecular |
183.07 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethyl)-2-methyloxolane |
InChI |
InChI=1S/C7H12Cl2O/c1-7(5-6(8)9)3-2-4-10-7/h6H,2-5H2,1H3 |
Clave InChI |
FKHGFTGZJLWECK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCO1)CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
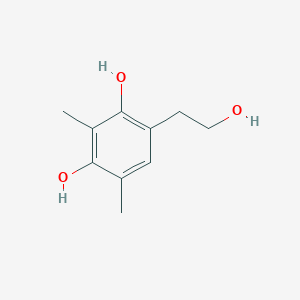
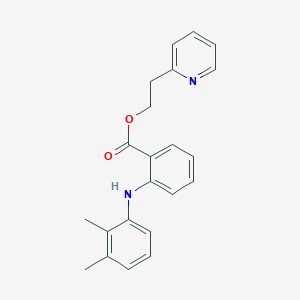
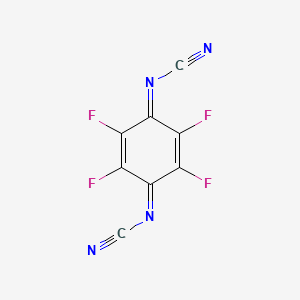
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
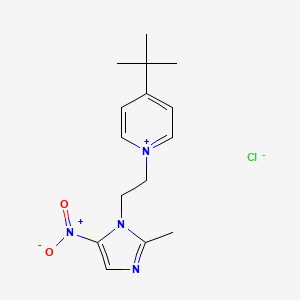
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)

![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

